(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine
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Overview
Description
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a methoxyamine derivative with a tetrahydropyridine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The industrial process also incorporates purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine include other methoxyamine derivatives and tetrahydropyridine-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of a methoxy group and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)ethanimine |
InChI |
InChI=1S/C8H14N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h4,9H,3,5-6H2,1-2H3/b10-7+ |
InChI Key |
TZFNOBGSZJAFME-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\OC)/C1=CCCNC1 |
Canonical SMILES |
CC(=NOC)C1=CCCNC1 |
Origin of Product |
United States |
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